
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate is a complex compound that combines the properties of 2,3-dihydroxybutanedioic acid (commonly known as tartaric acid), 2-methylpiperazine, and water molecules in a hydrated form. Tartaric acid is a naturally occurring organic acid found in various fruits, while 2-methylpiperazine is a heterocyclic organic compound used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
2-methylpiperazine can be synthesized through the reaction of piperazine with methylating agents like methyl iodide under controlled conditions . The hydrate form is achieved by crystallizing the compound in the presence of water molecules.
Industrial Production Methods
Industrial production of tartaric acid involves the extraction from natural sources such as grapes and tamarinds, followed by purification processes . 2-methylpiperazine is produced on an industrial scale through chemical synthesis involving piperazine and methylating agents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid.
Reduction: Reduction reactions can convert it into dihydroxybutanedioic acid derivatives.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include oxalic acid, various dihydroxybutanedioic acid derivatives, and substituted tartaric acid compounds .
Scientific Research Applications
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid involves its role as a Bronsted acid, donating protons to various acceptors in chemical reactions . 2-methylpiperazine acts as a base, participating in nucleophilic substitution reactions. The combined compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: A naturally occurring form of 2,3-dihydroxybutanedioic acid.
Succinic Acid: A similar dicarboxylic acid with different functional groups.
Piperazine: The parent compound of 2-methylpiperazine.
Uniqueness
2,3-Dihydroxybutanedioic acid;2-methylpiperazine;hydrate is unique due to its combination of tartaric acid and 2-methylpiperazine, offering distinct properties and applications in various fields .
Properties
Molecular Formula |
C13H26N2O13 |
|---|---|
Molecular Weight |
418.35 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-methylpiperazine;hydrate |
InChI |
InChI=1S/C5H12N2.2C4H6O6.H2O/c1-5-4-6-2-3-7-5;2*5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);1H2 |
InChI Key |
UDOAIPNJHWHRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



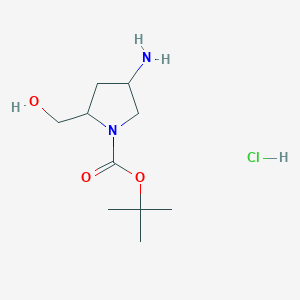

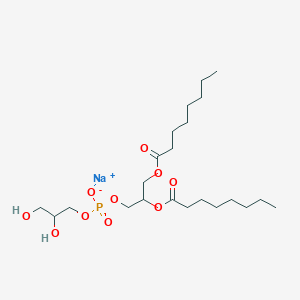




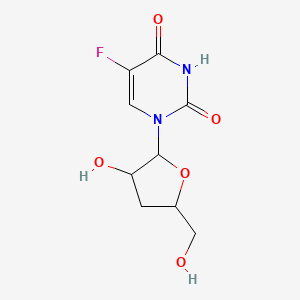


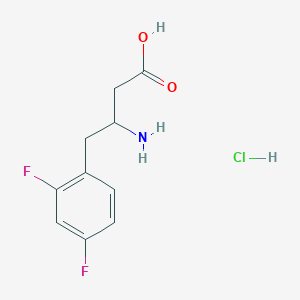
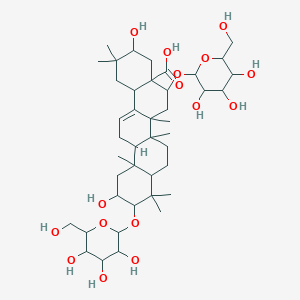
![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
